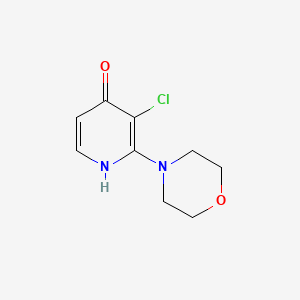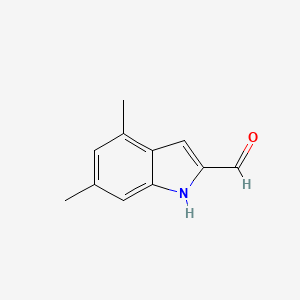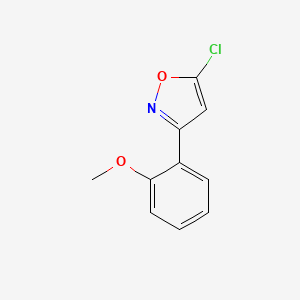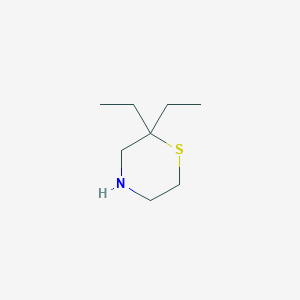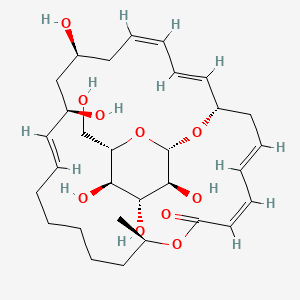
Gageomacrolactin 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gageomacrolactin 3 is a macrolide compound with the molecular formula C30H46O10 and a molecular weight of 566.7 g/mol . It is a natural product derived from the marine bacterium Bacillus subtilis . This compound is known for its complex structure, which includes a macrolactone ring and multiple hydroxyl groups .
準備方法
Synthetic Routes and Reaction Conditions: The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization to form the macrolactone ring . The reaction conditions often involve the use of organic solvents such as ethanol and methanol, and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of Gageomacrolactin 3 is primarily achieved through fermentation of Bacillus subtilis under optimized growth conditions . The fermentation process involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound using techniques such as chromatography .
化学反応の分析
Types of Reactions: Gageomacrolactin 3 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of multiple hydroxyl groups and double bonds in its structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to preserve the integrity of the macrolactone ring .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of ketones and aldehydes, while reduction reactions can result in the formation of alcohols .
科学的研究の応用
Gageomacrolactin 3 has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying macrolide synthesis and reactivity . In biology, it has been investigated for its antimicrobial properties, particularly against Gram-positive bacteria . In medicine, this compound is being explored for its potential as an anti-inflammatory and anticancer agent . Additionally, it has applications in the industry as a biosensor due to its ability to detect various molecules.
作用機序
The mechanism of action of Gageomacrolactin 3 involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The compound targets specific proteins and enzymes involved in cell wall synthesis, thereby exerting its antimicrobial effects . In addition, this compound has been shown to inhibit the expression of proinflammatory cytokines, contributing to its anti-inflammatory properties .
類似化合物との比較
Gageomacrolactin 3 is unique among macrolides due to its complex structure and multiple hydroxyl groups . Similar compounds include other macrolactins such as macrolactin A and macrolactin B, which also possess antimicrobial properties . this compound stands out for its broader spectrum of activity and higher potency .
List of Similar Compounds:- Macrolactin A
- Macrolactin B
- 7-O-succinyl macrolactin A
- 7-O-2’-E-butenoyl macrolactin A
- 7-O-malonyl macrolactin A
特性
IUPAC Name |
(3Z,5E,8S,9E,11Z,14S,16R,17E,24R)-14,16-dihydroxy-24-methyl-8-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetracosa-3,5,9,11,17-pentaen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O10/c1-21-13-7-3-2-4-8-14-22(32)19-23(33)15-9-5-10-16-24(17-11-6-12-18-26(34)38-21)39-30-29(37)28(36)27(35)25(20-31)40-30/h5-6,8-12,14,16,18,21-25,27-33,35-37H,2-4,7,13,15,17,19-20H2,1H3/b9-5-,11-6+,14-8+,16-10+,18-12-/t21-,22+,23+,24-,25+,27+,28-,29+,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEUKSNRFPKEMR-VSIUFNMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCC/C=C/[C@@H](C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
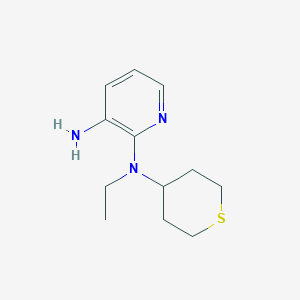
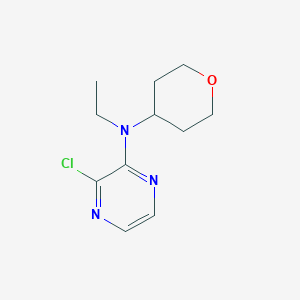
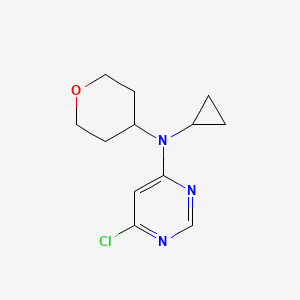
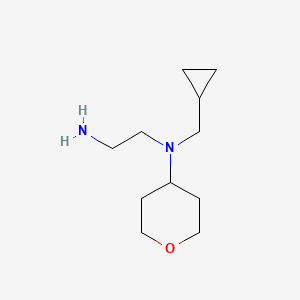
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)
![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)
![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1492885.png)
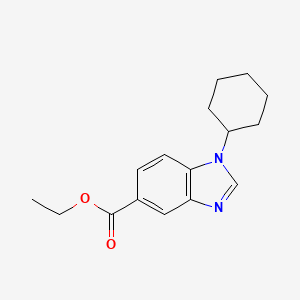
![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)
